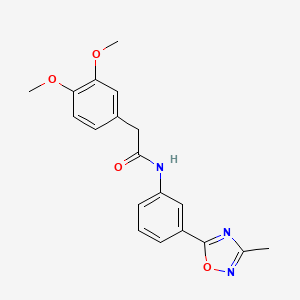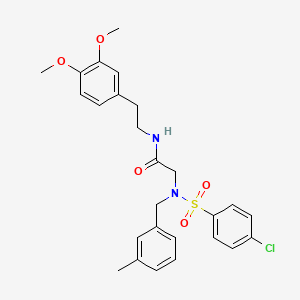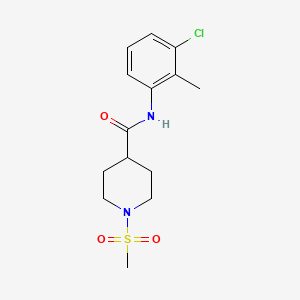![molecular formula C20H24N2O3S B7702312 N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)
N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
DPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DPA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In materials science, DPA has been used as a building block for the synthesis of various polymers and supramolecular structures. In environmental science, DPA has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
作用機序
The exact mechanism of action of DPA is not fully understood. However, it is believed that DPA exerts its effects by binding to specific targets in cells and tissues, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
DPA has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, DPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In materials science, DPA has been used as a building block for the synthesis of polymers with specific properties, such as fluorescence and self-healing. In environmental science, DPA has been shown to selectively bind to heavy metal ions, leading to changes in fluorescence intensity.
実験室実験の利点と制限
DPA has several advantages for lab experiments, including its ease of synthesis, versatility, and low toxicity. However, DPA also has some limitations, including its limited solubility in water and potential for non-specific binding to other molecules.
将来の方向性
There are several future directions for research on DPA, including the development of new synthesis methods, the exploration of new applications in various fields, and the investigation of the mechanism of action at the molecular level. Additionally, further research is needed to fully understand the advantages and limitations of DPA for lab experiments and to optimize its use in various applications.
Conclusion
In conclusion, DPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, versatility, and low toxicity make it a promising candidate for further research and development. By understanding its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, we can continue to explore the potential of DPA in various fields and pave the way for new discoveries and innovations.
合成法
DPA can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylamine, benzene sulfonic acid, and 2-phenylethylamine. The resulting compound is then reacted with acetic anhydride to form DPA.
特性
IUPAC Name |
N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(21-14-7-8-15-21)17-22(16-13-18-9-3-1-4-10-18)26(24,25)19-11-5-2-6-12-19/h1-6,9-12H,7-8,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKFXFWZPLBPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7702229.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7702236.png)


![2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7702263.png)
![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7702270.png)



![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)



